リン酸鉄(III)

概要

説明

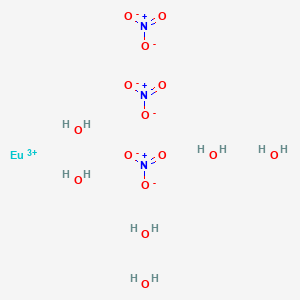

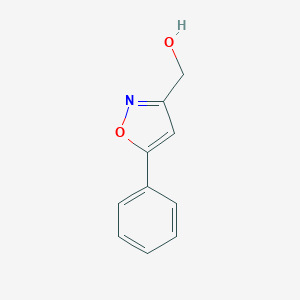

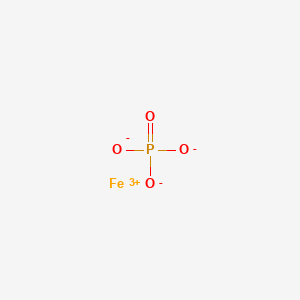

Ferric phosphate, also known as iron(III) phosphate, is an inorganic compound with the chemical formula FePO₄. It is a yellow-brown solid that is insoluble in water. Ferric phosphate occurs naturally as the mineral strengite and has several polymorphs, including anhydrous and dihydrate forms. This compound is of significant interest due to its applications in various fields, including agriculture, industry, and energy storage.

科学的研究の応用

Ferric phosphate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of lithium iron phosphate (LiFePO₄), a cathode material for lithium-ion batteries.

Biology and Medicine: Ferric phosphate is integral to various biochemical processes, including its role in ferritin, a protein that stores and releases iron in the body.

Industry: Ferric phosphate is used in corrosion protection as a coating for steel and other metals, providing resistance to rust and enhancing the adhesion of subsequent coatings.

作用機序

Target of Action

Ferric phosphate, also known as iron phosphate, primarily targets dietary phosphate in the gastrointestinal tract . It is used as a phosphate binder to control serum phosphorus levels . In addition, it targets the divalent metal transporter-1 (DMT1) pathway, which is responsible for the physiological absorption of dietary non-heme iron .

Mode of Action

Ferric phosphate works by binding dietary phosphate in the gastrointestinal tract and precipitating as ferric phosphate . This action reduces the amount of phosphate that can be absorbed into the bloodstream, thereby helping to control serum phosphorus levels .

In terms of iron absorption, ferric (Fe3+) iron is absorbed from the gastrointestinal tract by DMT1, and reduced to ferrous (Fe2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .

Biochemical Pathways

The biochemical pathways affected by ferric phosphate involve the metabolism of iron and phosphate. The compound interferes with the normal absorption of dietary phosphate, reducing its levels in the bloodstream .

On the iron side, ferric phosphate influences the DMT1 pathway, which is responsible for the absorption of dietary non-heme iron . This process involves the reduction of ferric iron to ferrous iron, which is then stored in ferritin and transported into the blood .

Pharmacokinetics

The pharmacokinetics of ferric phosphate are largely dependent on its administration and the physiological state of the individual. For instance, in patients with chronic kidney disease, ferric pyrophosphate citrate, a soluble iron replacement product, has been shown to maintain hemoglobin levels and reduce the prescribed dose of erythropoiesis-stimulating agent required to maintain desired hemoglobin levels .

Result of Action

The primary result of ferric phosphate’s action is the reduction of serum phosphorus levels, which is beneficial in conditions such as hyperphosphatemia . Additionally, it contributes to the maintenance of iron levels, which can help in the treatment of conditions like iron deficiency anemia .

Action Environment

The action of ferric phosphate can be influenced by various environmental factors. For instance, its efficacy as a molluscicide is dependent on the presence of slugs and snails, which it controls by interfering with calcium metabolism in their stomachs, causing them to stop feeding . , which can influence its action and efficacy in different environments.

生化学分析

Biochemical Properties

Ferric phosphate plays a crucial role in biochemical reactions, particularly in iron metabolism and phosphate homeostasis. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the ferric uptake regulator (Fur) protein, which regulates iron-responsive genes by binding to conserved sequences in the promoter regions of these genes . This interaction is essential for maintaining iron homeostasis in cells.

Ferric phosphate also interacts with phosphate transporters and binding proteins, facilitating the uptake and distribution of phosphate within cells. These interactions are vital for maintaining cellular phosphate levels and ensuring proper cellular function .

Cellular Effects

Ferric phosphate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ferric phosphate nanoparticles have been shown to be bioavailable and are absorbed by cells via divalent metal transporter-1 (DMT1) and endocytosis . This absorption mechanism is crucial for iron uptake and utilization in cells.

In addition, ferric phosphate affects cellular metabolism by participating in the synthesis of adenosine triphosphate (ATP), which is essential for energy production in cells . It also plays a role in the regulation of gene expression by influencing the activity of transcription factors involved in iron and phosphate metabolism .

Molecular Mechanism

The molecular mechanism of ferric phosphate involves several key processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ferric phosphate binds to the Fur protein, which acts as a global iron regulator in prokaryotes . This binding interaction regulates the expression of iron-responsive genes, ensuring proper iron homeostasis in cells.

Ferric phosphate also influences enzyme activity by acting as a cofactor for various enzymes involved in phosphate metabolism. For example, it can enhance the activity of enzymes responsible for the synthesis and degradation of ATP, thereby regulating cellular energy production . Additionally, ferric phosphate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferric phosphate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that ferric phosphate nanoparticles are stable under physiological conditions and can be effectively absorbed by cells . The stability and bioavailability of ferric phosphate can be influenced by factors such as pH and the presence of other ions .

Long-term studies have demonstrated that ferric phosphate can have sustained effects on cellular function, including the regulation of iron and phosphate metabolism . These effects are crucial for maintaining cellular homeostasis and ensuring proper cellular function over extended periods.

Dosage Effects in Animal Models

The effects of ferric phosphate vary with different dosages in animal models. Studies have shown that low to moderate doses of ferric phosphate are well-tolerated and can effectively improve iron and phosphate metabolism . High doses of ferric phosphate can lead to toxic effects, including gastrointestinal disturbances and oxidative stress .

In animal models, ferric phosphate has been shown to enhance iron absorption and improve hemoglobin levels, making it a potential therapeutic agent for treating iron deficiency anemia . It is essential to carefully monitor the dosage to avoid adverse effects and ensure optimal therapeutic outcomes.

Metabolic Pathways

Ferric phosphate is involved in several metabolic pathways, including iron and phosphate metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of ATP, which is essential for cellular energy production . Ferric phosphate also plays a role in the regulation of iron-responsive genes by interacting with the Fur protein .

In addition, ferric phosphate influences metabolic flux and metabolite levels by modulating the activity of enzymes involved in phosphate metabolism . These interactions are crucial for maintaining cellular homeostasis and ensuring proper metabolic function.

Transport and Distribution

Ferric phosphate is transported and distributed within cells and tissues through various mechanisms. It interacts with phosphate transporters and binding proteins, facilitating its uptake and distribution within cells . Ferric phosphate nanoparticles are absorbed by cells via DMT1 and endocytosis, ensuring efficient iron uptake and utilization .

The distribution of ferric phosphate within tissues is influenced by factors such as pH and the presence of other ions . These factors can affect the bioavailability and efficacy of ferric phosphate, making it essential to consider these variables in therapeutic applications.

Subcellular Localization

Ferric phosphate is localized within specific subcellular compartments, influencing its activity and function. It is primarily found in the cytosol and lysosomes, where it participates in iron and phosphate metabolism . Ferric phosphate can also be localized in the mitochondria, where it plays a role in ATP synthesis and energy production .

The subcellular localization of ferric phosphate is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for ensuring the proper function and activity of ferric phosphate within cells.

準備方法

Synthetic Routes and Reaction Conditions: Ferric phosphate can be synthesized through several methods:

Reaction of Iron Salts with Phosphoric Acid: One common method involves reacting iron(III) chloride (FeCl₃) with phosphoric acid (H₃PO₄) under controlled conditions to produce ferric phosphate and hydrochloric acid (HCl) as a byproduct. [ FeCl₃ + H₃PO₄ \rightarrow FePO₄ + 3HCl ]

Chemical Co-precipitation: This method involves the co-precipitation of ferric ions and phosphate ions from their respective solutions under acidic conditions. The resulting precipitate is then filtered, washed, and dried to obtain ferric phosphate.

Industrial Production Methods:

化学反応の分析

Ferric phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: Ferric phosphate can participate in redox reactions where iron(III) is reduced to iron(II) or oxidized to higher oxidation states.

Substitution Reactions: It can undergo substitution reactions with other anions or cations, leading to the formation of different iron phosphate compounds.

Hydrolysis: In the presence of water, ferric phosphate can hydrolyze to form iron hydroxides and phosphoric acid.

Common Reagents and Conditions:

Acidic Conditions: The synthesis and reactions of ferric phosphate often require acidic conditions to maintain the solubility and reactivity of the iron and phosphate ions.

Major Products Formed:

Iron Hydroxides: Hydrolysis of ferric phosphate can produce iron hydroxides, which are important in various industrial and environmental applications.

Phosphoric Acid: Hydrolysis also yields phosphoric acid, which is a valuable chemical in agriculture and industry.

類似化合物との比較

Ferric phosphate can be compared with other iron phosphates and related compounds:

Ferrous Phosphate (Fe₃(PO₄)₂): Unlike ferric phosphate, ferrous phosphate contains iron in the +2 oxidation state. It is less stable and more soluble in water.

Lithium Iron Phosphate (LiFePO₄): This compound is widely used as a cathode material in lithium-ion batteries due to its excellent thermal stability and long cycle life.

Iron Pyrophosphate (Fe₄(P₂O₇)₃): Iron pyrophosphate is used as an iron supplement and has different solubility and bioavailability properties compared to ferric phosphate.

Ferric phosphate’s unique properties, such as its stability, low toxicity, and versatility, make it a valuable compound in various scientific and industrial applications.

特性

IUPAC Name |

iron(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJZTOZJJYAKHQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

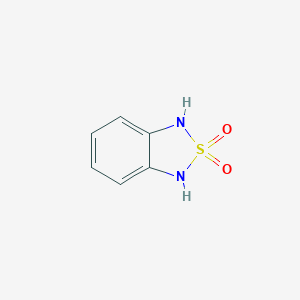

[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FePO4, FeO4P | |

| Record name | iron(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13463-10-0 (dihydrate), 13816-45-0 (li salt), 51833-68-2 (unspecified hydrate), 20074-52-6 (Parent) | |

| Record name | Ferric phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9035672 | |

| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White, grayish-white, or light-pink solid, practically insoluble in water; Loses water above 140 deg C; [Merck Index] Whitish odorless crystals or powder; [MSDSonline] | |

| Record name | Ferric phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

White, grayish-white, or light pink, orthorhombic or monoclinic crystals or amorphous powder. Loses water above 140 °C; density: 2.8. Practically insoluble in water; readily soluble in hydrochloric acid; slowly soluble in nitric acid. /Dihydrate/ | |

| Record name | FERRIC ORTHOPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10045-86-0, 10402-24-1 | |

| Record name | Ferric phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, iron salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BAA189V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC ORTHOPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ferric phosphate, also known as iron(III) phosphate, has the molecular formula FePO4. Its molecular weight is 150.82 g/mol.

A: While the provided research papers don't delve deep into spectroscopic analysis, they do mention characterizing ferric phosphate using techniques like X-ray diffraction (XRD) [, , , , , , ]. XRD helps determine the crystal structure of the compound, which is crucial for understanding its properties and applications.

A: The stability of ferric phosphate is crucial for its various uses. For instance, in agricultural applications, the stability of ferric phosphate under different soil conditions dictates its effectiveness as a fertilizer [, , ]. In battery applications, the stability at high temperatures is essential for performance and safety [, , , ].

A: Research suggests that ferric phosphate can adsorb potassium, potentially impacting biological phosphorus removal in wastewater treatment systems where both compounds are present [].

A: The solubility of ferric phosphate is influenced by several factors, including pH, the presence of organic matter, and the type of ferric phosphate used (amorphous or crystalline). Studies have shown that ferric phosphate becomes more soluble under submerged conditions and in the presence of organic matter [, ].

A: Ferric phosphate exists in both amorphous and crystalline forms. Research has shown a significant difference in bioavailability between these two forms. For example, amorphous ferric phosphate demonstrates good iron bioavailability for organisms like gypsy moths, while the crystalline form shows no significant iron bioavailability [, , ].

ANone: Ferric phosphate is utilized in various applications, including:

- Agriculture: As a fertilizer, particularly in situations where iron deficiency is a concern [, , ].

- Pest Control: As an active ingredient in slug pellets, considered a more environmentally friendly alternative to metaldehyde-based products [, ].

- Batteries: As a raw material in the production of lithium iron phosphate batteries, known for their stability and safety [, , , , , , ].

ANone: Yes, alternatives to ferric phosphate exist and are often considered based on factors like cost, efficacy, and environmental impact. For instance:

- Fertilizers: Other sources of iron like ferrous sulfate or iron chelates are used [, ].

- Batteries: Other lithium-ion battery chemistries, such as lithium manganese oxide and lithium nickel manganese cobalt oxide, offer different performance characteristics and trade-offs [].

A: While considered relatively environmentally friendly, especially compared to metaldehyde-based slug pellets, research is ongoing to fully understand the impact of ferric phosphate on soil fauna. Studies have shown a temporary decrease in earthworm activity after ferric phosphate application, highlighting the need for further investigation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。